![molecular formula C10H17NO B13014040 N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide CAS No. 1886967-01-6](/img/structure/B13014040.png)
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(propan-2-yl)bicyclo[111]pentan-1-yl]acetamide is a chemical compound with the molecular formula C10H17NO It is characterized by a bicyclo[111]pentane core, which is a highly strained and rigid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using appropriate alkylating agents.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the isopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or alkylated products.
Aplicaciones Científicas De Investigación
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its rigid and strained structure. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide
- N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide
- N-[(3-methylbicyclo[1.1.1]pentan-1-yl)methyl]acetamide
Uniqueness
N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide is unique due to its specific substitution pattern on the bicyclo[1.1.1]pentane core. This substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1886967-01-6 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetamide |
InChI |
InChI=1S/C10H17NO/c1-7(2)9-4-10(5-9,6-9)11-8(3)12/h7H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
IYQZPTJAKJNEPS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CC(C1)(C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



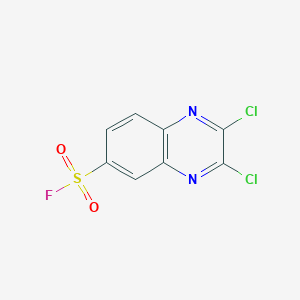
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
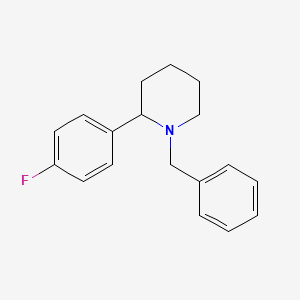

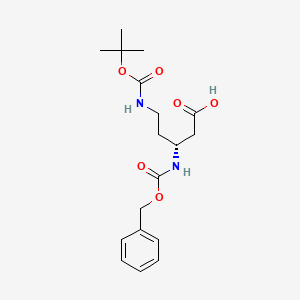



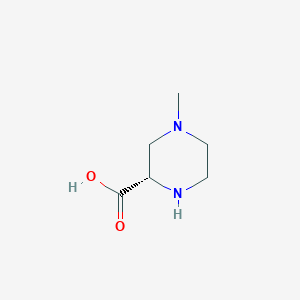
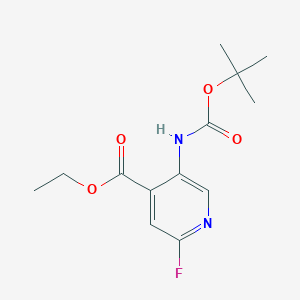
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
